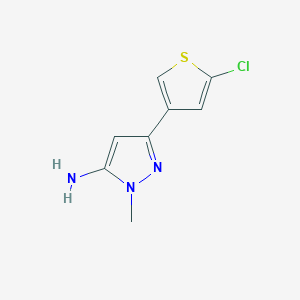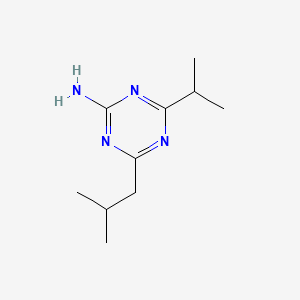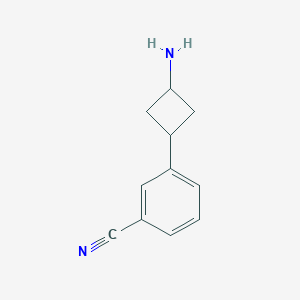
3-(3-Aminocyclobutyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminocyclobutyl)benzonitrile is an organic compound with the molecular formula C11H12N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing benzonitriles, including 3-(3-Aminocyclobutyl)benzonitrile, involves the amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles. This reaction uses pyrrolidine as an organocatalyst via iminium activation, resulting in substituted benzonitriles in good to high yields under mild reaction conditions .
Industrial Production Methods
Industrial production methods for benzonitriles often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitriles . Another method involves the dehydration of benzamide or benzaldehyde oxime .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminocyclobutyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce benzoic acid derivatives, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
3-(3-Aminocyclobutyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Aminocyclobutyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile. These complexes can be used as synthetic intermediates in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: An aromatic organic compound with the formula C6H5(CN), used as a precursor to various derivatives.
4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride:
Uniqueness
3-(3-Aminocyclobutyl)benzonitrile is unique due to its specific structure, which includes an aminocyclobutyl group attached to a benzonitrile moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-(3-aminocyclobutyl)benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-8-2-1-3-9(4-8)10-5-11(13)6-10/h1-4,10-11H,5-6,13H2 |
InChI Key |
RBNRJHLUZARTOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


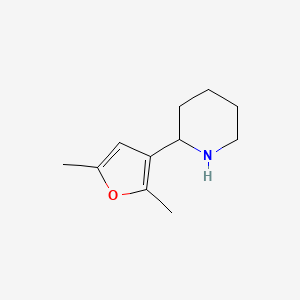
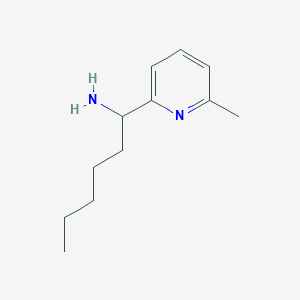
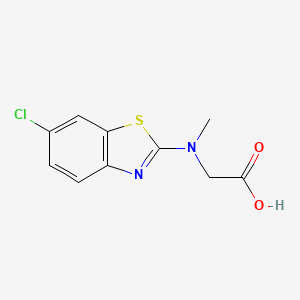
amine](/img/structure/B13258632.png)
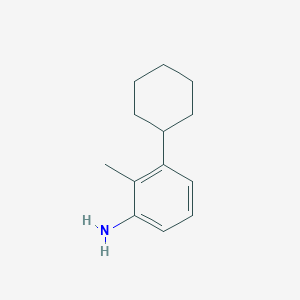
![2-[(4-Phenylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13258638.png)
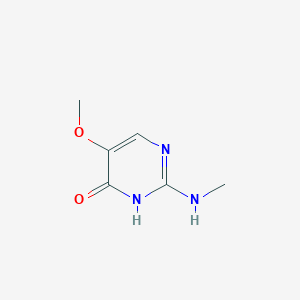

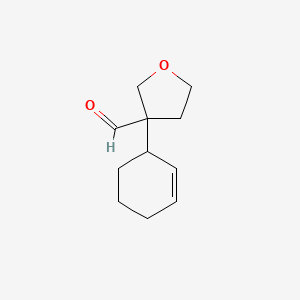
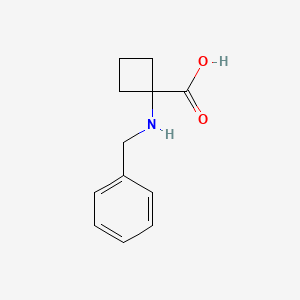

![2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13258674.png)
